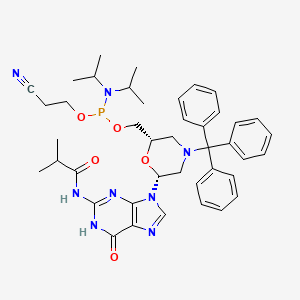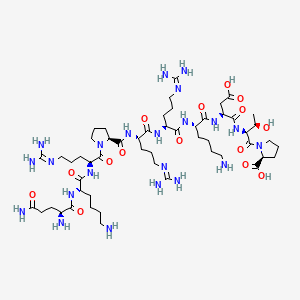
G-Subtide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G-Subtide is a peptide compound with the empirical formula C53H96N22O15 and a molecular weight of 1281.47. It is primarily used as a substrate for protein kinase G, which is a cyclic guanosine monophosphate-dependent protein kinase. This compound is known for its role in various biochemical and physiological processes, particularly in the phosphorylation of proteins.
準備方法
Synthetic Routes and Reaction Conditions
G-Subtide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm the purity and identity of the peptide.
化学反応の分析
Types of Reactions
G-Subtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase G. This reaction is crucial for the activation or deactivation of various proteins involved in cellular signaling pathways.
Common Reagents and Conditions
The phosphorylation of this compound typically requires adenosine triphosphate as a phosphate donor and protein kinase G as the catalyst. The reaction is carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products Formed
The primary product of the phosphorylation reaction is the phosphorylated form of this compound. This modified peptide can then participate in further biochemical processes, influencing various cellular functions.
科学的研究の応用
G-Subtide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the activity and specificity of protein kinase G.
Biology: Helps in understanding the role of protein phosphorylation in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase G is implicated, such as cardiovascular diseases and certain cancers.
Industry: Utilized in the development of assays and diagnostic tools for detecting protein kinase G activity.
作用機序
G-Subtide exerts its effects through phosphorylation by protein kinase G. The enzyme recognizes the specific amino acid sequence of this compound and transfers a phosphate group from adenosine triphosphate to the peptide. This phosphorylation event can alter the activity, localization, or interaction of proteins, thereby modulating various cellular pathways. The primary molecular target of this compound is protein kinase G, and the pathways involved include those related to cyclic guanosine monophosphate signaling.
類似化合物との比較
G-Subtide is unique due to its specific amino acid sequence and its role as a substrate for protein kinase G. Similar compounds include other peptide substrates for different kinases, such as:
Syntide 2: A substrate for protein kinase A.
Gly-Arg-Gly-Asp-Ser-Pro: A substrate for integrin receptors.
γ Secretase Inhibitor: Involved in the inhibition of γ secretase enzyme.
These compounds differ in their amino acid sequences and the enzymes they interact with, highlighting the specificity and uniqueness of this compound in its interactions with protein kinase G.
特性
分子式 |
C53H96N22O15 |
|---|---|
分子量 |
1281.5 g/mol |
IUPAC名 |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1 |
InChIキー |
ZNRLSBWZCPHSIT-QUDUTEPOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


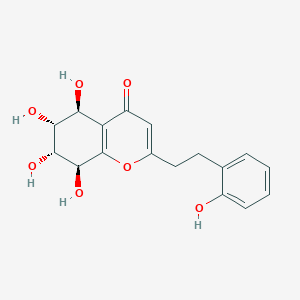

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
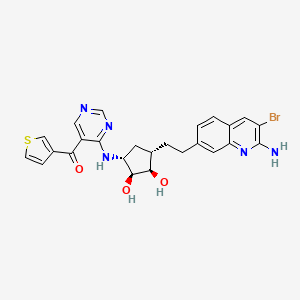
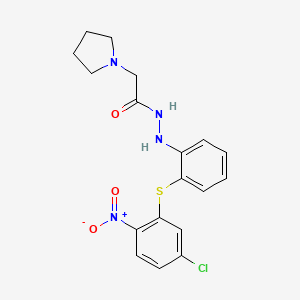
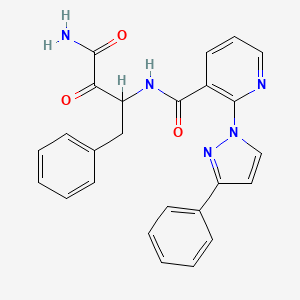
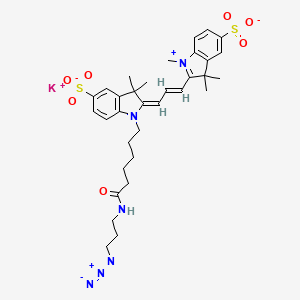


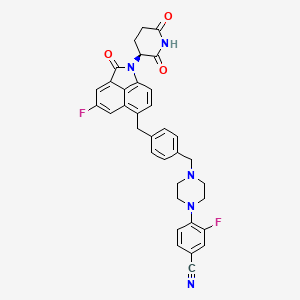
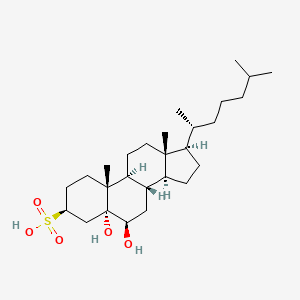
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
